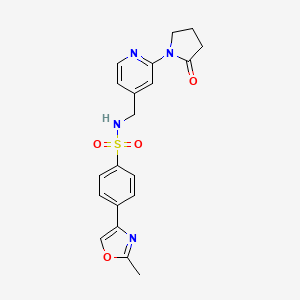
4-(2-methyloxazol-4-yl)-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-methyloxazol-4-yl)-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)benzenesulfonamide is a useful research compound. Its molecular formula is C20H20N4O4S and its molecular weight is 412.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 4-(2-methyloxazol-4-yl)-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)benzenesulfonamide (CAS No. 2034465-28-4) is a sulfonamide derivative characterized by a complex structure that includes a benzenesulfonamide core, an oxazole ring, and a pyridine moiety linked through a pyrrolidine unit. This unique combination of functional groups suggests potential for diverse biological activities, particularly in pharmacology.
Structure and Properties
The molecular formula of the compound is C20H20N4O4S, with a molecular weight of 412.46 g/mol. The presence of the sulfonamide group is significant, as it is known for its antibacterial properties and ability to inhibit folate synthesis in bacteria.
| Property | Value |
|---|---|
| Molecular Formula | C20H20N4O4S |
| Molecular Weight | 412.46 g/mol |
| CAS Number | 2034465-28-4 |
Antimicrobial Properties
Sulfonamides are traditionally recognized for their antibacterial effects. The specific compound under discussion may exhibit similar properties due to its sulfonamide group, which is known to inhibit bacterial growth by interfering with folate metabolism. Studies on related compounds have shown that modifications in the structure can enhance or diminish these effects.
Anticancer Potential
Recent research indicates that certain sulfonamide derivatives can induce apoptosis in cancer cells. For instance, studies on similar compounds have demonstrated activation of caspases (e.g., caspase-8 and caspase-9), which are crucial for programmed cell death pathways. This suggests that This compound may also possess anticancer properties through similar mechanisms.
Table 1: Caspase Activity Induced by Sulfonamide Derivatives
| Compound Concentration (µg/mL) | Caspase-8 Activity (Relative Units) | Caspase-9 Activity (Relative Units) |
|---|---|---|
| 1 | 1.16 ± 0.15 | 0.85 ± 0.03 |
| 5 | 3.53 ± 0.33 | 4.54 ± 0.20 |
| 7 | 3.39 ± 0.28 | 4.50 ± 0.14 |
| 10 | 2.99 ± 0.20 | 3.81 ± 0.32 |
These results indicate that the compound may activate both extrinsic and intrinsic apoptotic pathways, suggesting its potential as an anticancer agent.
Cardiovascular Effects
Research has also explored the cardiovascular effects of sulfonamide derivatives, including their impact on perfusion pressure and coronary resistance in isolated rat heart models. For example, certain derivatives have shown a decrease in perfusion pressure, indicating potential therapeutic applications in managing hypertension or other cardiovascular conditions.
Table 2: Effects of Sulfonamide Derivatives on Perfusion Pressure
| Compound | Dose (nM) | Perfusion Pressure Change |
|---|---|---|
| Control | - | Baseline |
| Benzenesulfonamide | 0.001 | Decrease |
| Compound A (e.g., 2-Hydrazinocarbonyl) | 0.001 | Decrease |
| Compound B (e.g., N-(4-nitro)phenyl) | 0.001 | No significant change |
These findings suggest that the compound may interact with biomolecules involved in blood pressure regulation, potentially through calcium channel modulation.
The biological activity of This compound can be attributed to its structural features:
- Sulfonamide Group : Inhibits bacterial folate synthesis.
- Oxazole Ring : May enhance interaction with biological targets due to its electron-withdrawing properties.
- Pyrrolidine and Pyridine Moieties : Potentially increase lipophilicity and improve membrane permeability, facilitating cellular uptake.
Propiedades
IUPAC Name |
4-(2-methyl-1,3-oxazol-4-yl)-N-[[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O4S/c1-14-23-18(13-28-14)16-4-6-17(7-5-16)29(26,27)22-12-15-8-9-21-19(11-15)24-10-2-3-20(24)25/h4-9,11,13,22H,2-3,10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAQOWDUWRVEGMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CO1)C2=CC=C(C=C2)S(=O)(=O)NCC3=CC(=NC=C3)N4CCCC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













